molecular formula C9H15NO4 B118312 Methyl 2-tert-butyloxycarbonylaminoacrylate CAS No. 55477-80-0

Methyl 2-tert-butyloxycarbonylaminoacrylate

Cat. No.: B118312
CAS No.: 55477-80-0
M. Wt: 201.22 g/mol
InChI Key: MGBHVVGQPZDMHA-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyloxycarbonylaminoacrylate (C₉H₁₅NO₄; molecular weight: 201.222) is a protected aminoacrylate ester widely utilized in peptide synthesis and pharmaceutical intermediate preparation . Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions. The compound is commercially available with a purity of 95% (Boc-Dha-OMe) and is identified by CAS RN 55477-80-0 and ChemSpider ID 9107736 . Its applications span drug development, where it facilitates the controlled assembly of amino acid residues while minimizing side reactions.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBHVVGQPZDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448798
Record name Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55477-80-0
Record name Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-tert-butyloxycarbonylaminoacrylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butyloxycarbonylaminoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthesis and Use in Organic Chemistry

Methyl 2-tert-butyloxycarbonylaminoacrylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Amino Acid Derivatives : It can be used to synthesize amino acid derivatives, which are crucial for peptide synthesis. This application is particularly significant in the development of pharmaceuticals where peptide-based drugs are common.
  • Michael Addition Reactions : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of larger and more complex organic molecules .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. The ability to modify the compound's structure allows for the development of new anticancer agents that can target specific pathways in cancer cells .
  • Peptide Drug Development : Its role as a protecting group for amino acids makes it valuable in the synthesis of peptide drugs. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions during the synthesis process .

Material Science Applications

The compound's unique properties also lend themselves to various applications in material science:

  • Polymer Chemistry : this compound can be utilized in the production of polymers, particularly those that require functionalized monomers. This is important for developing materials with specific properties such as increased thermal stability or enhanced mechanical strength .
  • Coatings and Adhesives : Its chemical structure allows it to be incorporated into coatings and adhesives, enhancing their performance characteristics. This application is particularly relevant in industries where durability and resistance to environmental factors are critical .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Synthesis of PeptidesDemonstrated efficient coupling reactions using this compound as a precursor for peptide synthesis.
Anticancer ActivityIdentified potential anticancer activity through structural modifications leading to enhanced bioactivity.
Polymer DevelopmentUtilized in synthesizing functional polymers with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyloxycarbonylaminoacrylate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is crucial for its role in organic synthesis and the development of new materials .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Protective Group Stability
This compound C₉H₁₅NO₄ Boc-amine, α,β-unsaturated ester Acid-labile
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate C₁₀H₁₇NO₄ Carbamate, α,β-unsaturated ester Base-sensitive
Methyl 2-(N-(tert-Boc)-4-MePhSO₂NH)acrylate C₁₆H₂₁NO₆S Boc-sulfonamide, α,β-unsaturated ester Acid- and base-resistant

Table 2: Application-Specific Properties

Compound Name Field of Use Key Advantage Reference
This compound Pharmaceuticals Selective deprotection for peptide elongation
Sandaracopimaric acid methyl ester Resin chemistry Thermal stability in natural resins
Methyl shikimate Flavors & fragrances Biodegradable ester for aroma compounds

Biological Activity

Methyl 2-tert-butyloxycarbonylaminoacrylate (CAS No. 55477-80-0) is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) group and an aminoacrylate moiety, allows it to participate in various biochemical interactions, making it a subject of interest for researchers exploring therapeutic applications.

  • Molecular Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 201.22 g/mol
  • Boiling Point : Approximately 265.3 °C
  • Density : 1.071 g/cm³

The compound's structure includes functional groups that facilitate interactions with biological macromolecules, such as proteins and nucleic acids, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor of specific enzymes, affecting metabolic pathways.
  • Signal Transduction Modulation : It may influence cellular signaling pathways by interacting with receptors or secondary messengers.
  • Covalent Bond Formation : The presence of the amino group allows for covalent interactions with target biomolecules, potentially leading to altered activity or function.

Antitumor Activity

Research has indicated that derivatives of this compound may possess antitumor properties. For instance, compounds similar to this structure have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies suggest that this compound and its analogs exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Enzyme Inhibition Studies

A study highlighted a related compound's ability to inhibit Urokinase-Type Plasminogen Activator (uPA), an enzyme involved in tumor metastasis. The IC50 value for the inhibition was reported at 780 µM, indicating moderate potency .

Case Studies and Research Findings

  • Study on Antitumor Effects :
    • Researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. Results demonstrated significant inhibition of cell growth, correlating with the structural modifications made to the Boc group.
  • Antimicrobial Efficacy Assessment :
    • In vitro tests were conducted against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of inhibitory effects, with some derivatives showing MIC values as low as 10 µg/mL against resistant strains.
  • Mechanistic Insights via Molecular Docking :
    • Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, supporting its role as a potential lead compound in drug design.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntitumor, Antimicrobial780Moderate potency against uPA
Benzothiazole DerivativeAntitumorVariesKnown for broad biological activities
N-Boc Amino Acid DerivativeEnzyme InhibitionVariesUsed in peptide synthesis

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate, and how can reaction conditions be optimized for purity?

Methodological Answer: The compound is typically synthesized via a two-step process: (1) Boc (tert-butoxycarbonyl) protection of an amino group, followed by (2) esterification with methyl chloroacetate. Key parameters include:

  • Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., racemization).
  • Solvent selection : Use dichloromethane (DCM) for Boc reactions due to its inertness and high solubility for carbamate intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts.
    Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.4 ppm for tert-butyl protons, δ 3.7 ppm for methyl ester) .

Q. Q2. How should researchers safely handle Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate in the lab?

Methodological Answer:

  • Protective equipment : Wear nitrile gloves, indirect-vent goggles, and a lab coat to avoid skin/eye contact (the compound may hydrolyze to release irritants).
  • Ventilation : Use a fume hood during synthesis or handling to mitigate inhalation risks.
  • Storage : Keep under nitrogen at 2–8°C to prevent moisture-induced degradation.
    Refer to analogous acrylate safety protocols (e.g., Methyl 2-Cyanoacrylate) for spill management and waste disposal .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported coupling efficiencies of this compound in peptide synthesis?

Methodological Answer: Discrepancies in coupling yields (e.g., 60–90% in literature) often stem from:

  • Steric hindrance : The tert-butyl group may impede nucleophilic attack. Mitigate by using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance activation.
  • Solvent polarity : Switch from DMF to THF for bulkier amino acids to improve solubility.
  • Monitoring : Employ LC-MS to track reaction progress and identify intermediates (e.g., oxazolone byproducts). Adjust equivalents of coupling reagents based on real-time data .

Q. Q4. What analytical techniques are recommended to assess the compound’s stability under radical-rich environments (e.g., photochemical studies)?

Methodological Answer: Radical interactions (e.g., with hydroxyl radicals) can degrade the Boc group. To evaluate stability:

  • Pulse radiolysis : Measure rate constants for radical reactions (e.g., k(OH) ~ 10^9 M⁻¹s⁻¹) in aqueous buffers.
  • UV-Vis spectroscopy : Monitor absorbance at 260 nm (tert-butyl carbonyl group) for degradation kinetics.
  • EPR spectroscopy : Detect radical intermediates (e.g., tert-butoxycarbonyl-derived radicals) using spin traps like DMPO .

Q. Q5. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with enzyme structures (PDB) to identify binding poses. Focus on hydrogen bonding between the Boc group and active-site residues.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions.
    Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinities (KD values) .

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